5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-4-2-3-11-6(8-4)9-5(7)10-11/h2-3H,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHYVDARZRTLCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild conditions and results in the formation of the desired triazolopyrimidine derivative.
Another efficient method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method is notable for its eco-friendly approach and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for cost-effectiveness and scalability. The use of microwave irradiation has also been explored for catalyst-free and additive-free synthesis, which can be advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
PDE Inhibition
One of the primary applications of 5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is as a phosphodiesterase type 2 (PDE2) inhibitor. PDEs are enzymes that regulate cellular levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various physiological processes. Inhibition of PDE2 can enhance cAMP signaling pathways, which are implicated in several diseases, including:
- Cardiovascular Diseases : PDE2 inhibitors have been shown to improve cardiac function and reduce heart failure symptoms by enhancing the effects of catecholamines on cardiac myocytes .
- Neurological Disorders : The modulation of cAMP levels through PDE inhibition may have therapeutic benefits in conditions like depression and anxiety disorders. Research indicates that PDE inhibitors can enhance cognitive functions and have neuroprotective effects .
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound as a PDE inhibitor:
- Study on Cardiovascular Effects : A study demonstrated that derivatives of this compound significantly improved cardiac contractility in animal models of heart failure. The results suggested that these compounds could be developed into therapeutic agents for heart failure management .
- Neuropharmacological Research : Another research effort focused on the neuroprotective properties of this compound. It was found to enhance memory retention in rodent models, indicating potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of triazolopyrimidines have been found to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), leading to cardiovascular vasodilation . The compound’s ability to inhibit various enzymes and receptors makes it a valuable candidate for drug development.
Comparison with Similar Compounds
Substituent Variations at Position 7
The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituents at position 5. For example:
- 5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Compound 4) : Incorporates a phenyl group at position 7, synthesized via nucleophilic substitution of a 7-chloro precursor with aniline. The phenyl group enhances π-π stacking interactions in enzyme binding, as evidenced by its activity as a BRD4 inhibitor (HRMS m/z: 294.0571) .
- 5-Methyl-7-(3-chlorophenyl) derivatives (e.g., Compounds 93–96): Chlorine substituents improve metabolic stability and antiparasitic activity. For instance, Compound 94 (N-(3-chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-triazolopyrimidin-7-amine) showed 56% yield and potent Plasmodium falciparum inhibition .
- 5-Methyl-7-pentafluorophenyl derivatives : Fluorine atoms increase lipophilicity and resistance to oxidative metabolism. Derivatives like (5-Methyl-triazolopyrimidin-7-yl)-(2,3,4,5,6-pentafluorophenyl)-amine exhibit melting points up to 338°C, indicating high crystallinity and stability .
Modifications at Position 2
The amine group at position 2 can be functionalized to enhance target affinity:
- N-(Benzo[b]thiophen-5-yl)-5-methyl-triazolopyrimidin-7-amine (DSM191) : This derivative, designed computationally, showed a hypothetical pEC₅₀ of 8.9545 for antimalarial activity, surpassing the template compound (pEC₅₀ = 7.1805) due to improved hydrophobic interactions .
- 2-((Methylamino)methyl) derivatives (e.g., Compound 96): Introducing alkylamine chains improves solubility and pharmacokinetics. Compound 96 (21% yield) demonstrated moderate antimalarial activity .
Antimalarial Activity
Triazolopyrimidines inhibit Plasmodium falciparum DHODH (PfDHODH), a key enzyme in pyrimidine biosynthesis. While early derivatives with trifluoromethyl groups (e.g., 5-methyl-7-N'-(diethylpentane-diamine)-2-trifluoromethyl-triazolopyrimidine) showed poor activity, newer analogs with chlorophenyl or benzothiophene substituents exhibit IC₅₀ values <100 nM . The target compound’s unsubstituted position 7 may limit potency but serves as a starting point for optimization.
Anticancer Activity
Derivatives with aryl groups at position 7, such as 7-(3,4,5-trimethoxyphenyl)-N-phenyl-triazolopyrimidin-2-amine (Compound 3a), inhibit tubulin polymerization (IC₅₀ = 1.2 µM) by mimicking colchicine-binding site interactions . In contrast, carboxamide hybrids (e.g., 2-amino-5-methyl-N-(p-tolyl)-triazolopyrimidine-6-carboxamide) show antiproliferative activity against MCF-7 breast cancer cells (GI₅₀ = 8.3 µM) .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s low molecular weight (149.15 g/mol) and amine group suggest moderate aqueous solubility, whereas lipophilic substituents (e.g., pentafluorophenyl in ) reduce solubility but enhance membrane permeability.
- Metabolic Stability : Chlorine and fluorine substituents decrease oxidative metabolism, as seen in Compound 94 (3-chlorophenyl) and pentafluorophenyl derivatives .
Biological Activity
5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of the Compound
- Chemical Structure : The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, characterized by a triazole ring fused with a pyrimidine structure.
- Molecular Formula : CHN
- Molecular Weight : 149.15 g/mol
1. Inhibition of Phosphodiesterase (PDE) Enzymes
Recent studies have identified derivatives of this compound as potent inhibitors of phosphodiesterase type 2 (PDE2). This inhibition is crucial as PDE2 plays a role in various signaling pathways associated with neurodegenerative diseases and cognitive functions. The inhibition leads to increased levels of cyclic AMP (cAMP), which can enhance neuronal signaling and potentially improve cognitive functions in models of Alzheimer's disease .
2. Microtubule Stabilization
Research has shown that compounds within the triazolo[1,5-a]pyrimidine class can stabilize microtubules (MTs). Specifically, some derivatives have been identified as stabilizing agents that interact with β-tubulin at the vinca site. This interaction leads to increased stability of MTs in cellular environments, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
Table 1: Microtubule Stabilization Activity
| Compound | Effect on Microtubules | Mechanism |
|---|---|---|
| Compound 1 | Increased stability | Vinca site interaction |
| Compound 2 | Dose-dependent increase in stable MT markers | Acetylated α-tubulin increase |
3. Antiviral Activity
The compound has also been repurposed for antiviral applications. Studies have shown that certain derivatives exhibit significant inhibitory effects against HIV-1 by targeting the RNase H activity crucial for viral replication. The IC values for these compounds were found to be in the micromolar range (e.g., 13.1 µM), indicating their potential as therapeutic agents against viral infections .
4. Anti-inflammatory Properties
Research indicates that some derivatives demonstrate anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. The IC values reported for these compounds suggest comparable efficacy to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on its core structure. Modifications at different positions on the triazole and pyrimidine rings have been shown to alter the potency and selectivity of these compounds against specific biological targets.
Key Findings:
- Substituents can enhance binding affinity to target proteins.
- The presence of hydrophobic groups generally increases bioactivity.
Case Study 1: Alzheimer’s Disease Model
In preclinical models for Alzheimer’s disease, a derivative of this compound was administered to assess its cognitive-enhancing effects. Results indicated significant improvements in memory retention and learning capabilities compared to control groups .
Case Study 2: HIV Inhibition
A series of derivatives were evaluated for their ability to inhibit HIV replication in vitro. The most promising candidates exhibited IC values lower than those of existing antiviral agents, suggesting a new avenue for HIV treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine?
- Methodological Answer : The compound can be synthesized via multi-component reactions using 5-amino-1,2,4-triazole as a core building block. For example, condensation with aldehydes and ketones under catalytic conditions (e.g., DMF/POCl₃) yields triazolopyrimidine derivatives. Reaction optimization using additives like tetrafluorophenyl esters can enhance efficiency and purity .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs spectroscopic techniques (FT-IR, H/C NMR) and X-ray crystallography. For instance, single-crystal X-ray diffraction confirms the fused triazole-pyrimidine core and methyl/amine substituent positions. Computational tools like PubChem-derived InChI keys validate stereoelectronic properties .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : In vitro screening reveals antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC ≤ 32 µg/mL). Anticancer potential is assessed using MTT assays on human carcinoma cell lines (e.g., HepG2), with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scale-up studies?
- Methodological Answer : Reaction optimization includes solvent selection (e.g., ethanol for reflux) and additive screening (e.g., tetrafluorophenyl esters to stabilize intermediates). Computational reaction path searches using quantum chemical calculations (e.g., DFT) predict optimal conditions, reducing trial-and-error experimentation .
Q. What advanced techniques are used to study target interactions of this compound?
- Methodological Answer : Binding affinity is quantified via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Structural insights into enzyme inhibition (e.g., kinase targets) are obtained through X-ray co-crystallography and molecular docking simulations (AutoDock Vina) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies in antimicrobial or anticancer results require validation via standardized protocols (CLSI guidelines) and replication across multiple cell lines. Cross-laboratory collaborations ensure consistency in assay conditions (e.g., pH, serum concentration) .
Q. What purification challenges arise during synthesis, and how are they addressed?
- Methodological Answer : Impurities from side reactions (e.g., triazole ring oxidation) are removed via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Purity is confirmed by HPLC-MS (>95%) .
Q. How is computational modeling applied to predict reactivity or biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
